molecular formula C7H11BrN4O B2979340 2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide CAS No. 1005650-48-5

2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide

Cat. No.: B2979340
CAS No.: 1005650-48-5
M. Wt: 247.096
InChI Key: NJEDYIBNSMTLGP-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)butanehydrazide is a brominated pyrazole derivative with a butanehydrazide side chain. The bromine substituent at the 4-position of the pyrazole ring enhances electronic effects, influencing reactivity and intermolecular interactions. The hydrazide functional group (-CONHNH₂) provides sites for hydrogen bonding and coordination, making it versatile in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN4O/c1-2-6(7(13)11-9)12-4-5(8)3-10-12/h3-4,6H,2,9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEDYIBNSMTLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide typically involves the reaction of 4-bromo-1H-pyrazole with butanehydrazide under controlled conditions. One common method involves the use of hydrazine derivatives and acetylenic ketones to form pyrazoles . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure high purity and yield .

Chemical Reactions Analysis

2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of liver alcohol dehydrogenase, affecting the enzyme’s activity and subsequent biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrazole Hydrazides

2-(4-Chloro-1H-pyrazol-1-yl)butanehydrazide
  • Molecular Formula : C₇H₁₁ClN₄O
  • Molecular Weight : 202.64 g/mol
  • Key Differences : Chlorine replaces bromine at the 4-position. The smaller atomic radius and lower electronegativity of chlorine may reduce steric hindrance and alter electronic properties compared to bromine.
  • Applications : Similar to brominated analogs, chloro derivatives are intermediates in drug synthesis, particularly in kinase inhibitors .
2-(4-Nitro-1H-pyrazol-1-yl)butanohydrazide
  • Molecular Formula : C₇H₁₁N₅O₃
  • Molecular Weight : 213.19 g/mol
  • Key Differences: A nitro group (-NO₂) replaces bromine. The nitro group is strongly electron-withdrawing, which may decrease stability but enhance reactivity in electrophilic substitutions.
  • Synthesis : Reported yields for nitro-substituted hydrazides are moderate (~19–23%), similar to brominated analogs .

Table 1: Halogen/Nitro-Substituted Analogs

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
2-(4-Bromo-1H-pyrazol-1-yl)butanehydrazide Br C₇H₁₁BrN₄O 247.10 High polarity, Br enhances π-stacking
2-(4-Chloro-1H-pyrazol-1-yl)butanehydrazide Cl C₇H₁₁ClN₄O 202.64 Lower steric hindrance
2-(4-Nitro-1H-pyrazol-1-yl)butanohydrazide NO₂ C₇H₁₁N₅O₃ 213.19 Electron-withdrawing, reactive

Chain Length and Functional Group Variations

2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide
  • Molecular Formula : C₅H₇BrN₄O
  • Molecular Weight : 219.04 g/mol
  • Key Differences : Shorter butane chain replaced by an acetate group. Reduced hydrophobicity may affect membrane permeability in biological systems .
3-(4-Bromo-1H-pyrazol-1-yl)propanamide
  • Molecular Formula : C₆H₉BrN₄O
  • Molecular Weight : 233.07 g/mol
  • Key Differences : Propanamide group (-CONH₂) replaces butanehydrazide. The amide group is less nucleophilic than hydrazide, altering metal-binding and hydrogen-bonding capabilities .

Table 2: Chain/Functional Group Variations

Compound Chain/Group Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Butanehydrazide C₇H₁₁BrN₄O 247.10 Drug intermediates, coordination chemistry
2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide Acetohydrazide C₅H₇BrN₄O 219.04 High solubility, ligand synthesis
3-(4-Bromo-1H-pyrazol-1-yl)propanamide Propanamide C₆H₉BrN₄O 233.07 Reduced reactivity, stable analogs

Complex Pyrazole Derivatives

1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide
  • Molecular Formula : C₈H₈BrN₇O
  • Molecular Weight : 314.11 g/mol
  • Key Differences: Incorporates a second pyrazole ring.
4-(4-Bromo-3-(4-chlorophenyl)-5-(indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide
  • Molecular Formula : C₂₅H₂₄BrClN₄O₃S
  • Molecular Weight : 575.91 g/mol
  • Key Differences : Bulky substituents (chlorophenyl, indole) increase steric bulk, likely enhancing selectivity in enzyme inhibition (e.g., cyclooxygenase) .

Table 3: Complex Derivatives

Compound Structural Features Molecular Weight (g/mol) Notable Properties
1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide Bipyrazole system 314.11 Enhanced aromatic interactions
4-(4-Bromo-3-(4-chlorophenyl)-5-(indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide Multi-ring, sulfonamide group 575.91 High steric bulk, enzyme inhibition

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and a butanehydrazide moiety. Its molecular formula is C8H10BrN3OC_8H_{10}BrN_3O, with a molecular weight of approximately 260.15 g/mol. The unique structure suggests potential reactivity and biological activity, making it an attractive subject for research in pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds containing pyrazole rings often display significant antimicrobial effects. For instance, derivatives similar to this compound have been tested against Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .

Antifungal Activity

The compound has also been evaluated for its antifungal properties . In vitro studies have indicated effectiveness against fungi such as Candida albicans. The presence of the bromine atom in the pyrazole ring is thought to enhance its antifungal activity by increasing the compound's lipophilicity, facilitating better membrane penetration .

Anticancer Potential

This compound has been investigated for its anticancer properties . Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation. The brominated pyrazole moiety is believed to interact with molecular targets such as histone demethylases, which play a crucial role in epigenetic regulation and cancer progression .

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit the activity of liver alcohol dehydrogenase, affecting metabolic pathways related to alcohol metabolism and potentially influencing cancer cell metabolism.
  • Receptor Interaction : It could also bind to specific receptors, modulating signaling pathways that control cell growth and apoptosis, thereby exerting anticancer effects .

Case Studies

Recent studies have highlighted the biological activity of pyrazole derivatives, including this compound:

StudyFindings
Bandgar et al.Synthesized various pyrazole derivatives showing significant anti-inflammatory activity comparable to standard drugs .
Chandra et al.Investigated monoamine oxidase B inhibitors among pyrazole derivatives, revealing high activity against both MAO-A and MAO-B isoforms .
Burguete et al.Reported on novel pyrazole compounds demonstrating good antibacterial activity against multiple strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer: The compound can be synthesized via hydrazinolysis of ester precursors under reflux conditions. For example, ethanol or MeOH/CHCl3 mixtures (3:1 v/v) with hydrazine hydrate (99%) at 65–80°C for 3–24 hours are common . Yield optimization requires precise stoichiometric control of hydrazine, temperature modulation (e.g., stepwise heating to avoid side reactions), and purification via recrystallization from ethanol. TLC monitoring (e.g., silica gel, ethyl acetate/hexane eluent) ensures reaction completion .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be effectively utilized to confirm the structural integrity of this compound?

  • Methodological Answer:

  • FT-IR : Identify characteristic peaks for N–H stretches (3191–3280 cm⁻¹), C=O (1642–1650 cm⁻¹), and C=N (1607 cm⁻¹) .
  • 1H NMR : Look for pyrazole ring protons (δ 7.5–8.5 ppm), hydrazide NH (δ 9.5–10.5 ppm), and butyl chain protons (δ 1.6–2.9 ppm) .
  • 13C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and brominated pyrazole carbons (δ 110–130 ppm) .
    HRMS validates molecular weight (e.g., [M+H]⁺ for C₈H₁₂BrN₄O) .

Advanced Research Questions

Q. What strategies exist for analyzing structure-activity relationships (SAR) in this compound derivatives targeting biological receptors?

  • Methodological Answer: SAR studies require systematic substitution at the pyrazole (C4-bromo), butane chain, or hydrazide moiety. For example:

  • Replace bromine with other halogens or electron-withdrawing groups to assess σ(1) receptor antagonism .
  • Modify chain length to evaluate antitubulin activity (e.g., longer chains may enhance binding to β-tubulin) .
  • Test derivatives in receptor-binding assays (e.g., human σ(1)R) and in vivo models (e.g., sea urchin embryos for antimitotic activity) .

Q. How should researchers address contradictory results in biological activity assessments between in vitro and in vivo models for this compound?

  • Methodological Answer: Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma stability and hepatic microsomal metabolism.
  • Prodrug Design : Mask polar hydrazide groups to improve membrane permeability.
  • Model Alignment : Use orthotopic in vivo models (e.g., xenografts) that mimic human disease physiology more closely than generic assays .

Q. What electrochemical characterization methods are appropriate for studying the redox properties of this compound in energy storage applications?

  • Methodological Answer: Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can assess redox-active behavior. For covalent functionalization on carbon materials (e.g., Ketjen black):

  • CV in 0.1 M H₂SO₄ at 50 mV/s to identify oxidation/reduction peaks.
  • EIS to measure charge-transfer resistance and confirm surface adsorption .

Q. What computational approaches are suitable for predicting the adsorption behavior of this compound on metal surfaces?

  • Methodological Answer: Density Functional Theory (DFT) simulations quantify adsorption energy and molecular orientation. Key steps:

  • Optimize geometry using B3LYP/6-311G(d,p) basis sets.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich regions (e.g., pyrazole ring, hydrazide N–H) that bind to metal surfaces .
  • Compare with experimental SEM/AFM data to validate adsorption models .

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